
2-Methylpyridin-4(3H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyridin-4(3H)-imine is a heterocyclic organic compound with the molecular formula C6H8N2 It is a derivative of pyridine, where the nitrogen atom is part of an imine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyridin-4(3H)-imine typically involves the reaction of 2-methylpyridine with an appropriate amine under controlled conditions. One common method is the condensation reaction between 2-methylpyridine and ammonia or a primary amine in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpyridin-4(3H)-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylpyridin-4(3H)-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-Methylpyridin-4(3H)-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects. For example, its potential antimicrobial activity may be due to its ability to inhibit key enzymes in bacterial metabolism.
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridine: Lacks the imine group, making it less reactive in certain chemical reactions.
4-Aminopyridine: Contains an amino group instead of an imine, leading to different reactivity and biological activity.
2-Methylpyridin-3-amine: Similar structure but with the amine group at a different position, affecting its chemical properties and applications.
Uniqueness: 2-Methylpyridin-4(3H)-imine is unique due to the presence of both a methyl group and an imine group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for forming diverse derivatives with various applications in research and industry.
Eigenschaften
CAS-Nummer |
832129-86-9 |
|---|---|
Molekularformel |
C6H8N2 |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
2-methyl-3H-pyridin-4-imine |
InChI |
InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-3,7H,4H2,1H3 |
InChI-Schlüssel |
SHEMIHRPOVDVHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)

![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
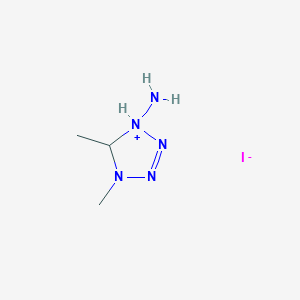
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
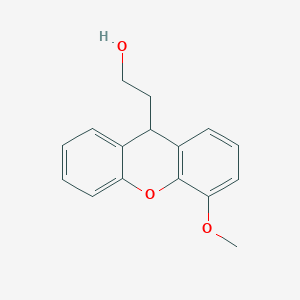
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
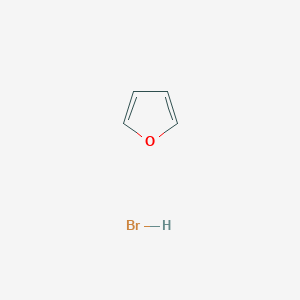
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
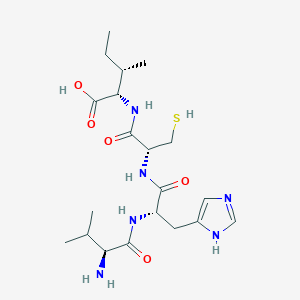
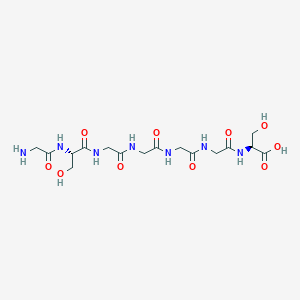

![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
